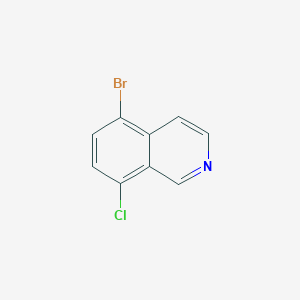

5-Bromo-8-chloroisoquinoline

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a multitude of natural products and synthetic compounds. ontosight.aiontosight.airsc.org Its importance is underscored by its presence in numerous alkaloids, such as papaverine, berberine, and morphine, which exhibit a wide range of potent physiological effects. chemicalbook.com In medicinal chemistry, the isoquinoline scaffold is considered a privileged structure due to its ability to interact with a diverse array of biological targets. rsc.orgnih.gov This has led to the development of isoquinoline-based drugs for treating a broad spectrum of diseases, including cancer, infections, and cardiovascular and nervous system disorders. ontosight.ainih.govresearchgate.net The structural rigidity and defined three-dimensional arrangement of the isoquinoline core provide a robust platform for the precise positioning of functional groups, enabling the fine-tuning of pharmacological activity. rsc.org

Overview of Halogenated Heterocycles in Research

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are integral to the development of new drugs and materials. researchgate.netdur.ac.ukmdpi.com An estimated 70% of pharmaceutical products are based on heterocyclic structures. dur.ac.uk The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into these cyclic systems, creating halogenated heterocycles, is a widely employed strategy in medicinal chemistry to enhance the therapeutic profile of a compound. researchgate.netsigmaaldrich.com

Halogenation can profoundly influence a molecule's physicochemical properties. For instance, it can increase lipophilicity, which may enhance membrane permeability and facilitate crossing the blood-brain barrier. researchgate.net Furthermore, the presence of halogens can block metabolic pathways, thereby increasing the drug's half-life. researchgate.net The specific electronic effects of halogens can also lead to more potent and selective binding to biological targets. researchgate.net Consequently, halogenated heterocycles are a major focus of research, serving as versatile building blocks in the synthesis of novel pharmaceuticals and agrochemicals. dur.ac.uksigmaaldrich.comcymitquimica.com

Specific Research Focus on 5-Bromo-8-chloroisoquinoline in Contemporary Chemical and Pharmaceutical Endeavors

Within the broader class of halogenated isoquinolines, this compound has garnered attention as a valuable intermediate in chemical synthesis. forecastchemicals.com This technical-grade compound, appearing as a white to off-white crystalline powder, possesses a unique substitution pattern that makes it a strategic starting material for constructing more complex molecules. forecastchemicals.com The differential reactivity of the bromine and chlorine atoms allows for selective chemical transformations, providing a pathway to a variety of functionalized isoquinoline derivatives. cymitquimica.com

The primary application of this compound lies in its role as a building block in the synthesis of pharmaceuticals and specialty chemicals. forecastchemicals.comlookchem.com Researchers in medicinal chemistry and materials science utilize this compound to explore new chemical reactions and develop novel compounds with potential therapeutic or material applications. lookchem.com While specific, large-scale applications are still under investigation, the utility of this compound as a key intermediate in the synthesis of other valuable compounds is well-established in the research community. google.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 956003-79-5 | chemicalbook.comamadischem.combldpharm.combiosynth.comfluorochem.co.uk |

| Molecular Formula | C9H5BrClN | chemicalbook.comforecastchemicals.comamadischem.combldpharm.combiosynth.com |

| Molecular Weight | 242.50 g/mol | forecastchemicals.combldpharm.com |

| Appearance | White to off-white crystalline powder | forecastchemicals.com |

| Purity | 98% | forecastchemicals.com |

| Solubility | Slightly soluble in water; Soluble in DMSO and ethanol | forecastchemicals.com |

| Boiling Point | 341.4 °C (Predicted) | biosynth.com |

| Density | 1.69 g/cm³ | forecastchemicals.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-8-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKXGHIWLJDUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676663 | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956003-79-5 | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956003-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-8-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 8 Chloroisoquinoline and Its Precursors

Direct Halogenation Strategies for 5-Bromo-8-chloroisoquinoline Synthesis

The primary route to this compound involves a two-step halogenation process starting from isoquinoline (B145761). This includes the selective bromination at the C-5 position, followed by chlorination at the C-8 position.

Selective Bromination of Isoquinoline Precursors

The regioselective introduction of a bromine atom at the C-5 position of the isoquinoline ring is a critical first step. Direct bromination of the electron-poor isoquinoline system often requires the use of catalysts and carefully controlled conditions to achieve the desired selectivity. google.com

N-Bromosuccinimide (NBS) is a widely utilized reagent for the selective bromination of isoquinoline. orgsyn.orgwikipedia.org Its application in strong acidic media allows for the regioselective formation of 5-bromoisoquinoline (B27571) in good yields. orgsyn.orgresearchgate.net The use of recrystallized NBS is crucial to obtain high yields and pure products, as impurities can lead to the formation of undesired side products like 5,8-dibromoisoquinoline. orgsyn.orgorgsyn.org Other brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and N,N'-dibromoisocyanuric acid (DBI) have also been investigated, with DBI showing higher reactivity and selectivity compared to NBS and DBH in certain solvent systems. google.comthieme-connect.com

The choice of acid and solvent system plays a pivotal role in directing the bromination to the C-5 position. Strong acids like concentrated sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H) are effective solvents for this transformation. google.comresearchgate.netthieme-connect.com The acid protonates the isoquinoline nitrogen, deactivating the ring towards electrophilic attack and enhancing the selectivity for the 5-position. thieme-connect.com Lewis acids, such as aluminum chloride (AlCl₃), have also been employed to facilitate the bromination of isoquinoline. google.comacs.org The complexation of the Lewis acid with the isoquinoline nitrogen directs the incoming electrophile to the 5- and 8-positions. researchgate.net The reaction rate and the 5- versus 8-selectivity are observed to increase with the acidity of the solvent. google.com

Careful control of reaction parameters is essential for maximizing the yield of 5-bromoisoquinoline while minimizing the formation of isomers and di-substituted byproducts. Temperature is a critical factor; the reaction is typically conducted at low temperatures, between -25°C and -15°C, to achieve high 5- versus 8-selectivity. google.comorgsyn.orgthieme-connect.com The concentration of the reactants is also important, with preferred concentrations ranging from 0.5 M to 1 M. google.com The amount of NBS used should be carefully controlled, as an excess can lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate from the desired product. orgsyn.org

Table 1: Optimization of Bromination of Isoquinoline

| Brominating Agent | Acid/Solvent | Temperature (°C) | Yield of 5-bromoisoquinoline (%) | Reference |

| NBS | H₂SO₄ | -25 to -18 | 72 | thieme-connect.com |

| DBI | CF₃SO₃H | Not specified | Not specified | thieme-connect.com |

| Liquid Br₂ | AlCl₃ (melt) | 75 | 43-46 | google.com |

| Gaseous Br₂ | AlCl₃ | Not specified | 42 | google.com |

| Liquid Br₂ | AlBr₃ | Not specified | 39 | google.com |

Subsequent Chlorination of 5-Bromoisoquinoline

Once 5-bromoisoquinoline is synthesized, the next step is the introduction of a chlorine atom at the C-8 position.

The chlorination of 5-bromoisoquinoline is efficiently achieved using N-chlorosuccinimide (NCS) in an acidic medium. A patent describes a method where 5-bromoisoquinoline is treated with NCS in concentrated sulfuric acid at 80°C for 2 hours, resulting in a 96% yield of this compound. The acidic environment facilitates the electrophilic attack of the chloronium ion from NCS onto the electron-rich C-8 position of the 5-bromoisoquinoline ring. The use of NCS in aqueous acidic media has also been reported for the chlorination of various aromatic compounds, offering an efficient and environmentally friendly approach. isca.in

Table 2: Synthesis of this compound

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| 5-Bromoisoquinoline | NCS, H₂SO₄ | 80°C, 2h | 96 |

Temperature Control for Regioselective Chlorination at C-8

Regioselective halogenation of the isoquinoline core is a significant challenge due to the multiple reactive sites on the benzene (B151609) portion of the molecule. The synthesis of this compound often proceeds from a 5-bromoisoquinoline precursor. The introduction of the chlorine atom specifically at the C-8 position is highly dependent on reaction conditions, with temperature being a critical parameter.

One of the most effective methods involves the direct electrophilic chlorination of 5-bromoisoquinoline. This reaction is typically carried out using N-chlorosuccinimide (NCS) as the chlorinating agent in a strong acid medium like concentrated sulfuric acid. In this environment, the isoquinoline nitrogen is protonated, which deactivates the heterocyclic ring and directs electrophilic attack to the benzene ring. The existing bromine atom at C-5 electronically influences the regioselectivity of the incoming electrophile.

Precise temperature control is paramount for maximizing the yield of the desired C-8 chlorinated product and minimizing the formation of other isomers. For instance, conducting the reaction at 80°C for a defined period (e.g., 2 hours) has been shown to achieve a high yield (96%) of this compound. Deviation from the optimal temperature can lead to a mixture of products that are difficult to separate. Similarly, in the bromination of isoquinoline itself, careful temperature control is essential to suppress the formation of 8-bromoisoquinoline (B29762) in favor of the 5-bromo isomer, which serves as the precursor. orgsyn.org

One-Pot and Multistep Synthetic Sequences

The synthesis of this compound can be approached through traditional multistep procedures or more streamlined one-pot sequences.

Multistep Synthesis: A conventional multistep approach involves the synthesis and isolation of intermediate compounds. For example:

Bromination: Isoquinoline is first brominated to produce 5-bromoisoquinoline. This step requires careful control of conditions to ensure high regioselectivity. orgsyn.org

Purification: The 5-bromoisoquinoline intermediate is isolated and purified to remove any isomeric byproducts.

Chlorination: The purified 5-bromoisoquinoline is then subjected to chlorination, as described in the previous section, to yield the final this compound product.

One-Pot Synthesis: One-pot procedures combine multiple reaction steps into a single sequence without isolating the intermediates, offering improved efficiency, atom economy, and reduced waste. A convenient one-pot method has been developed to prepare 5-bromo-8-nitroisoquinoline (B189721) directly from isoquinoline by performing the bromination and subsequent nitration in sulfuric acid. orgsyn.org A similar one-pot strategy can be applied for the sequential bromination and chlorination of isoquinoline. Such protocols are highly scalable and efficient. orgsyn.orgnih.gov The development of one-pot multistep syntheses for complex heterocyclic structures, including spiro[indole-isoquinolines], highlights a growing trend towards more efficient and sustainable chemical manufacturing. researcher.lifersc.org

Table 1: Comparison of Synthetic Sequences

| Feature | Multistep Synthesis | One-Pot Synthesis |

|---|---|---|

| Efficiency | Lower overall efficiency due to multiple steps. | Higher efficiency, shorter reaction times. |

| Intermediate Isolation | Yes, allows for purification at each stage. | No, intermediates react in situ. |

| Yield | Can be lower due to cumulative losses. | Often higher overall yields. |

| Waste Generation | Higher, due to multiple workups and purifications. | Lower, reduced solvent and reagent use. |

| Example | Separate synthesis and purification of 5-bromoisoquinoline before chlorination. | Sequential addition of brominating and chlorinating agents to isoquinoline in a single vessel. orgsyn.org |

Emerging Synthetic Approaches for Substituted Isoquinolines Applicable to this compound Frameworks

Modern synthetic chemistry offers a variety of powerful tools for the construction of substituted isoquinolines. These methods could be adapted for the synthesis of this compound or its derivatives.

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis has become an indispensable tool for constructing heterocyclic frameworks like isoquinoline. researchgate.net These methods often utilize readily available precursors and proceed with high efficiency and regioselectivity. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-C and C-N bond formation. Sequential palladium-catalyzed α-arylation of ketones followed by cyclization provides a general route to a wide array of substituted isoquinolines. nih.gov Another powerful technique is the palladium-catalyzed C-H activation/annulation, where a C-H bond is functionalized to build the isoquinoline ring. mdpi.com Suzuki coupling reactions, which form C-C bonds between an organoboron compound and a halide, are also employed in one-pot sequences to build complex arylisoquinolines. beilstein-journals.org

Rhodium (Rh) Catalysis: Rhodium catalysts are effective in C-H activation and annulation reactions. For example, Rh(III)-catalyzed C-H activation/annulation of O-pivaloyl oximes with acryloylsilanes can produce highly functionalized isoquinolines under mild conditions. researchgate.net

Other Metals (Cu, Co, Ni): First-row transition metals like copper, cobalt, and nickel are gaining attention as more sustainable and earth-abundant alternatives to precious metals like palladium and rhodium. bohrium.com Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides an environmentally friendly route to isoquinolines. rsc.org

Table 2: Examples of Transition-Metal Catalyzed Isoquinoline Synthesis

| Metal Catalyst | Reaction Type | Description |

|---|---|---|

| Palladium (Pd) | α-Arylation/Cyclization | Convergent combination of aryl bromides and ketone precursors to form polysubstituted isoquinolines. nih.gov |

| Palladium (Pd) | C-H Activation/Annulation | Reaction between N-methoxybenzamides and allenoic acid esters to form hydroisoquinolones. mdpi.com |

| Rhodium (Rh) | C-H Activation/Annulation | Cyclization of O-pivaloyl oximes with various coupling partners to yield isoquinolines. researchgate.net |

| Copper (Cu) | Intramolecular Cyclization | Copper-catalyzed cyclization of alkynylaryl oximes in water to form isoquinolines. rsc.org |

| 3d-Transition Metals | Various | Use of Co, Mn, Fe, Ni, Cu in various annulation reactions as sustainable alternatives to rare earth metals. bohrium.com |

Domino and Cascade Reactions for Isoquinoline Ring Formation

Domino and cascade reactions are powerful strategies where a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity from simple starting materials. beilstein-journals.orgbeilstein-journals.org These processes are highly atom-economical and efficient.

A notable example is the synthesis of aroyl-substituted imidazo-fused isoquinolines through a domino sequence. acs.org This process involves a cross-aldol condensation followed by a palladium-catalyzed intramolecular C-H functionalization, creating multiple bonds in a single, efficient operation. acs.org Other domino reactions for synthesizing related heterocyclic systems like pyrrolo[2,1-a]isoquinolines involve sequences of oxidative dehydrogenation, cyclization, and aromatization, promoted by multi-component catalytic systems. researchgate.netresearchgate.net These elegant strategies allow for the assembly of complex isoquinoline-based structures in a fraction of the steps required by traditional linear syntheses.

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. imist.ma These principles are increasingly being applied to isoquinoline synthesis. rsc.orgijpsjournal.com

Key green approaches include:

Use of Green Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net For example, a highly efficient copper-catalyzed intramolecular cyclization to access isoquinolines has been developed to proceed in water, avoiding the need for organic solvents. rsc.org

Energy-Efficient Methods: Employing techniques like microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.netnih.gov An ultrasound-promoted, four-component reaction has been reported for the green synthesis of pyrido[2,1-a]isoquinoline derivatives in water at room temperature. nih.gov

Use of Recyclable or Sustainable Catalysts: Developing catalytic systems that can be recovered and reused, or using catalysts based on earth-abundant metals. bohrium.comresearchgate.net

Table 3: Green Chemistry Approaches in Isoquinoline Synthesis

| Green Principle | Methodology | Example |

|---|---|---|

| Safer Solvents | Reaction in aqueous media. | Copper-catalyzed cyclization of oxime derivatives in water. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Ruthenium-catalyzed synthesis of isoquinolines in PEG media under microwave energy. researchgate.net |

| Energy Efficiency | Ultrasound promotion. | Multicomponent synthesis of pyrido[2,1-a]isoquinoline derivatives in water. nih.gov |

| Catalysis | Use of recyclable catalysts. | Homogeneous ruthenium catalyst in PEG that can be recycled. researchgate.net |

| Atom Economy | Multicomponent reactions. | Four-component reaction to form pyrido[2,1-a]isoquinolines with high atom economy. nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer chiral molecules is of paramount importance in medicinal chemistry. While specific literature on the stereoselective synthesis of chiral this compound derivatives is scarce, established methodologies for creating chiral heterocyclic compounds can be applied.

The introduction of chirality can be achieved in two main ways:

Asymmetric Synthesis of the Isoquinoline Core: This involves building the heterocyclic ring using a chiral starting material or a chiral catalyst. Methodologies like the diastereoselective Strecker reaction, which uses chiral auxiliaries like (R)-phenylglycinol, can be used to construct cyclic amino acids from ketone precursors. nih.gov A similar strategy could theoretically be employed where a chiral auxiliary guides the formation of a chiral center during the cyclization reaction that forms the isoquinoline ring.

Asymmetric Functionalization of the Pre-formed Ring: A pre-existing prochiral isoquinoline derivative can be functionalized using a chiral catalyst to induce stereoselectivity.

A powerful modern approach involves the use of an "active template" where a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. For example, a simple amino-acid-derived chiral macrocycle has been used to mediate the diastereoselective synthesis of mechanically planar chiral rotaxanes and catenanes. bham.ac.uk After the key bond-forming step, the auxiliary can be removed to yield the enantiopure product. This principle of using a removable chiral auxiliary could be adapted to the synthesis of axially chiral or spiro-chiral isoquinoline derivatives. The development of stereoselective methods is a frontier in synthetic chemistry, with coordination-driven self-assembly and chiral induction by ligands representing advanced strategies for creating complex chiral architectures. nih.gov

Elucidating the Chemical Reactivity of 5 Bromo 8 Chloroisoquinoline

Nucleophilic Aromatic Substitution Reactions on 5-Bromo-8-chloroisoquinoline

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the isoquinoline (B145761) system, the electronegative nitrogen atom deactivates the ring towards electrophilic attack but facilitates nucleophilic substitution, especially at positions activated by other electron-withdrawing substituents.

Replacement of Halogen Atoms with Various Nucleophiles

In this compound, both the C-5 and C-8 positions are potential sites for nucleophilic attack. The reactivity of these positions is influenced by the nature of the halogen and the electronic effects of the fused pyridine (B92270) ring. Generally, the carbon atom at the C-8 position is activated towards nucleophilic attack by the adjacent ring nitrogen. While direct experimental data on this compound is limited in readily available literature, analogies with similar compounds, such as 8-chloro-5-nitroisoquinoline (B597098), demonstrate that the halogen at C-8 can be displaced by nucleophiles. For instance, the reaction of 8-chloro-5-nitroisoquinoline with methylamine (B109427) proceeds efficiently, indicating the susceptibility of the C-8 position to nucleophilic displacement when an electron-withdrawing group is present at C-5. googleapis.com

The substitution can be carried out with a range of nucleophiles, including amines, alkoxides, and thiolates, typically under basic conditions to generate the active nucleophile. The bromine at C-5 also influences the electronic properties of the ring, but the C-8 position is generally more activated towards traditional SNAr reactions due to its proximity to the ring nitrogen.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table is based on the expected reactivity from analogous compounds.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

|---|---|---|---|

| Amine | Methylamine (CH₃NH₂) | 5-Bromo-8-(methylamino)isoquinoline | Ethanol, Room Temperature to 80 °C |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Bromo-8-methoxyisoquinoline | Methanol/DMF, Heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Bromo-8-(phenylthio)isoquinoline | DMF or NMP, Heat |

Mechanistic Studies of Substitution Pathways

The most common mechanism for nucleophilic aromatic substitution on electron-deficient rings is the bimolecular addition-elimination (SNAr) pathway. google.com This process involves two distinct steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. drugbank.com The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom of the isoquinoline ring, which provides significant stabilization.

Elimination: The leaving group (halide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.

For this compound, nucleophilic attack is most likely to occur at the C-8 position. The resulting Meisenheimer complex would be stabilized by delocalization of the negative charge onto the ring nitrogen. The rate of the reaction is typically determined by the initial addition step, which is influenced by the strength of the nucleophile and the degree of electron deficiency of the aromatic ring. rsc.orgresearchgate.net

Alternative mechanisms, such as the unimolecular SN1 type involving an aryl cation or the radical-nucleophilic SRN1 pathway, are less common for this class of compounds under typical SNAr conditions but can occur under specific circumstances, such as with diazonium salts or under photochemical conditions. google.com

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for highly selective transformations. The general reactivity trend for oxidative addition to palladium(0), which is often the rate-determining step, is C-I > C-OTf > C-Br >> C-Cl. rsc.orgwikipedia.org This inherent difference enables the selective functionalization of the C-5 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation. organic-chemistry.org Given the higher reactivity of the C-Br bond compared to the C-Cl bond, this compound is expected to undergo selective Suzuki-Miyaura coupling at the C-5 position. This allows for the synthesis of 5-aryl- or 5-vinyl-8-chloroisoquinolines, which can be further functionalized at the C-8 position if desired.

This selectivity is well-documented in similar dihalo-heterocyclic systems. For example, 5-bromo-2-chloropyridine (B1630664) selectively couples at the C-5 position under standard Suzuki conditions. rsc.orgwikipedia.org

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 8-Chloro-5-phenylisoquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 8-Chloro-5-(4-methoxyphenyl)isoquinoline |

| Thiophene-2-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 8-Chloro-5-(thiophen-2-yl)isoquinoline |

Stille Coupling and Other Organometallic Cross-Coupling Strategies

The Stille coupling reaction utilizes organostannane reagents to form C-C bonds and offers a broad substrate scope with high functional group tolerance. Similar to the Suzuki-Miyaura reaction, the Stille coupling is predicated on the oxidative addition of the organic halide to a palladium(0) catalyst. Consequently, it exhibits the same regioselectivity, with the more reactive C-Br bond at the C-5 position of this compound undergoing preferential coupling over the C-Cl bond. googleapis.com This allows for the introduction of various sp²- and sp-hybridized carbon fragments at the C-5 position.

Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often with a copper(I) co-catalyst to facilitate transmetalation.

Table 3: Representative Stille Coupling of this compound

| Organostannane Reagent | Catalyst | Ligand (if separate) | Solvent | Expected Product |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 8-Chloro-5-vinylisoquinoline |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 8-Chloro-5-phenylisoquinoline |

| Tributyl(ethynyl)stannane | Pd₂(dba)₃ | AsPh₃ | Dioxane | 8-Chloro-5-ethynylisoquinoline |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, pairing aryl halides with primary or secondary amines. This reaction has become a cornerstone of modern synthesis due to its wide applicability and mild conditions compared to classical methods.

For this compound, the Buchwald-Hartwig amination provides a route to selectively synthesize 5-amino-8-chloroisoquinoline derivatives. The reaction demonstrates excellent chemoselectivity for the C-Br bond over the C-Cl bond, a principle that has been successfully applied to analogous substrates like 6-bromo-2-chloroquinoline. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands are often employed to promote the catalytic cycle.

Table 4: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | N-(8-chloroisoquinolin-5-yl)aniline |

| Morpholine (B109124) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 4-(8-Chloroisoquinolin-5-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | N-Benzyl-8-chloroisoquinolin-5-amine |

Heck and Sonogashira Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is a critical consideration for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for site-selective reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org For this compound, a selective Heck reaction would be anticipated at the C5 position, reacting with an alkene in the presence of a palladium catalyst and a base to yield a 5-alkenyl-8-chloroisoquinoline derivative. The reaction mechanism typically involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.orgsioc-journal.cn

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Heck reaction, the greater reactivity of the C-Br bond in this compound would favor a selective Sonogashira coupling at the C5 position. This would result in the formation of 5-alkynyl-8-chloroisoquinolines, which are versatile intermediates for the synthesis of more complex molecules. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the final product. wikipedia.org

| Reaction | Description | Typical Reagents and Conditions | Anticipated Product with this compound |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃), Alkene, Solvent (e.g., DMF, MeCN). sioc-journal.cnresearchgate.net | 5-Alkenyl-8-chloroisoquinoline |

| Sonogashira Reaction | Palladium and copper co-catalyzed coupling of an aryl halide with a terminal alkyne. gold-chemistry.orgwikipedia.org | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, piperidine), Terminal alkyne, Solvent (e.g., THF, DMF). organic-chemistry.orglibretexts.org | 5-Alkynyl-8-chloroisoquinoline |

Electrophilic Aromatic Substitution Reactions on this compound Scaffolds

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In isoquinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine ring, especially under acidic conditions where the nitrogen atom is protonated, deactivating the heterocyclic ring. shahucollegelatur.org.in The directing effects of the existing substituents on the this compound scaffold play a crucial role in determining the position of further substitution.

A notable example is the nitration of 5-bromoisoquinoline (B27571), which yields 5-bromo-8-nitroisoquinoline (B189721) in high yield. orgsyn.orgthieme-connect.de This demonstrates a strong directing effect towards the C8 position. By analogy, the nitration of this compound is expected to be challenging due to the deactivating nature of both halogen substituents. However, if a reaction were to occur, the position of substitution would be influenced by the combined electronic and steric effects of the bromo and chloro groups.

Similarly, the sulfonation of isoquinoline with oleum (B3057394) typically yields isoquinoline-5-sulfonic acid. shahucollegelatur.org.inthieme-connect.de In the case of this compound, the existing substituents would likely direct the incoming sulfonic acid group to an available position on the carbocyclic ring, although the reaction would be significantly hindered.

| Reaction | Electrophile | Typical Reagents | Expected Reactivity on this compound |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ stackexchange.com | Challenging due to deactivating groups. If successful, substitution would occur on the carbocyclic ring. |

| Sulfonation | SO₃ | H₂SO₄, SO₃ (oleum) thieme-connect.de | Very challenging due to deactivating groups. |

| Friedel-Crafts Alkylation | R⁺ | R-X, Lewis Acid (e.g., AlCl₃) masterorganicchemistry.com | Not expected to be successful due to the deactivation of the ring by the halogens and the nitrogen atom. |

| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl, Lewis Acid (e.g., AlCl₃) masterorganicchemistry.com | Not expected to be successful for the same reasons as alkylation. |

C-H Functionalization Strategies for Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. rsc.org This approach avoids the need for pre-functionalized substrates, offering a more direct route to novel derivatives. For isoquinoline and its derivatives, transition-metal-catalyzed C-H activation, often guided by a directing group, is a common strategy. magtech.com.cn

In the context of this compound, C-H functionalization could potentially be directed to various positions on the isoquinoline ring system. For instance, the use of a directing group, such as an aminoquinoline auxiliary attached to a reactant, can facilitate palladium-catalyzed C-H activation at specific sites. beilstein-journals.orgnih.gov Research on related quinoline (B57606) systems has shown that substituents on the directing group can influence the efficiency of the C-H activation step. beilstein-journals.org Cobalt-catalyzed C-H functionalization using bidentate directing groups also presents a viable alternative for the selective formation of new C-C or C-heteroatom bonds. researchgate.net

Reaction with Metal Ions for Coordination Complex Formation

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As a heterocyclic ligand, it can react with various transition metal salts to form coordination complexes. sysrevpharm.orgugm.ac.id The formation of such complexes can significantly alter the electronic properties and reactivity of the isoquinoline ring.

The synthesis of these complexes typically involves the reaction of this compound with a metal salt (e.g., chlorides, acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol. sysrevpharm.orgresearchgate.netrecentscientific.com The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. The coordination of the metal to the nitrogen atom can enhance the electrophilicity of the isoquinoline ring, potentially facilitating nucleophilic substitution reactions.

Applications of 5 Bromo 8 Chloroisoquinoline in Medicinal Chemistry and Drug Discovery

Antimicrobial Activity of 5-Bromo-8-chloroisoquinoline Derivatives

Derivatives of halogenated isoquinolines and quinolines have demonstrated a breadth of antimicrobial activities. The introduction of bromine and chlorine atoms to the isoquinoline (B145761) core can significantly influence the biological properties of the resulting compounds, often enhancing their efficacy against various microbial pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research into quinoline (B57606) and isoquinoline derivatives has shown their potential as antibacterial agents. Studies indicate that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net It has been observed that these derivatives are often more effective against Gram-positive strains. researchgate.net

The antimicrobial potency of halogenated 8-hydroxyquinoline (B1678124) derivatives has been noted, with some showing excellent activity. researchgate.net For example, dihalogenated 8-hydroxyquinolines have demonstrated high activity with low minimum inhibitory concentrations (MICs). researchgate.net The parent compound, 8-hydroxyquinoline, has been shown to exert potent antimicrobial activity against Gram-positive bacteria. researchgate.netelsevierpure.com

| Compound Type | Bacterial Strain | Activity/MIC Range | Reference |

|---|---|---|---|

| Dihalogenated 8-Hydroxyquinolines | Gonococcal Pathogen | 0.08-0.56 µM | researchgate.net |

| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44-13.78 µM | researchgate.net |

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Significant activity, more effective against Gram-positive | researchgate.net |

| Alkynyl isoquinolines (HSN584, HSN739) | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL or 8 µg/mL | mdpi.com |

Antifungal Potential of this compound Compounds

In addition to antibacterial properties, isoquinoline and quinoline derivatives have been investigated for their antifungal potential. Studies on 8-hydroxyquinoline derivatives have revealed their ability to act against fungal pathogens. researchgate.netnih.gov For example, certain 8-hydroxyquinoline-5-sulfonamide derivatives have shown promise as antifungal candidates for treating dermatomycosis, acting on the cell wall of Candida sp. and dermatophytes. nih.gov

The parent 8-hydroxyquinoline compound has demonstrated potent activity against diploid fungi and yeast, with MIC values in the range of 3.44-13.78 μM. researchgate.net Furthermore, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have exhibited activity against the yeast Candida albicans. researchgate.net

Investigations into Mechanism of Action in Antimicrobial Contexts

The mechanisms through which halogenated isoquinolines exert their antimicrobial effects are a subject of ongoing research. For some quinoline derivatives, the mechanism of action involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov For instance, the addition of an amine to a quinolone-based DNA gyrase/topoisomerase IV inhibitor scaffold can convert a Gram-positive-only compound into a broad-spectrum antibiotic. nih.gov

In the context of antifungal activity, studies on 8-hydroxyquinoline derivatives suggest that they can act on the fungal cell wall. nih.gov Research on certain derivatives has shown they inhibit the formation of pseudohyphae in C. albicans, indicating a strong effect on the morphogenesis of this fungus. nih.gov

Anticancer Research Involving this compound Scaffolds

The this compound scaffold is also a subject of interest in the development of novel anticancer agents. Quinoline and isoquinoline derivatives have been extensively studied for their potential as antitumor agents. mdpi.com

Cytotoxicity Against Specific Cancer Cell Lines

Derivatives of quinoline and isoquinoline have demonstrated cytotoxic effects against a variety of cancer cell lines. For example, a series of morpholine (B109124) substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing significant activity. nih.gov

In another study, new copper(II) complexes bearing 8-hydroxyquinoline derivatives were screened against the MCF-7 cell line, with the results indicating cytotoxicity. rsc.org Similarly, a series of 6-bromo quinazoline derivatives were synthesized and tested against MCF-7 and SW480 (colon adenocarcinoma) cell lines, with one compound, in particular, showing potent activity. nih.govresearchgate.net

| Compound Series | Cancer Cell Lines | IC50 Values | Reference |

|---|---|---|---|

| Morpholine substituted quinazolines (e.g., AK-10) | A549, MCF-7, SHSY-5Y | 8.55 µM, 3.15 µM, 3.36 µM respectively | nih.gov |

| 6-Bromo quinazolines (e.g., 8a) | MCF-7, SW480 | 15.85 µM, 17.85 µM respectively | nih.govresearchgate.net |

| Quinoline derivative 91b1 | A549, AGS, KYSE150, KYSE450 | Comparable to Cisplatin | mdpi.com |

Modulatory Effects on Cellular Pathways and Enzyme Inhibition in Oncological Models

The antitumor mechanisms of quinoline and isoquinoline derivatives are diverse and can involve the modulation of various cellular pathways and the inhibition of key enzymes. mdpi.com Some quinoline derivatives have been shown to act by alkylating DNA, inhibiting kinases such as c-Met and epidermal growth factor receptor (EGFR), and inhibiting P-glycoprotein. mdpi.com

Research has identified potent and highly selective isoquinoline inhibitors of Checkpoint kinase 1 (CHK1), a key enzyme in the DNA damage response network. nih.gov Inhibition of CHK1 can potentiate the efficacy of genotoxic anticancer drugs. nih.gov Furthermore, the ubiquitin-proteasome pathway, which is crucial for regulating many biological functions, has been identified as a target for anticancer therapies. nih.govnih.govmdpi.com The development of inhibitors for enzymes within this pathway, such as deubiquitinases, is an active area of cancer research. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest by Isoquinoline Derivatives

Isoquinoline derivatives have been identified as potent agents capable of inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. This anti-proliferative activity is a cornerstone of cancer chemotherapy, making these compounds promising candidates for drug development.

Chalcones incorporating isoquinoline moieties, for instance, have demonstrated significant cytotoxic effects. Studies have shown that these compounds can induce cell growth arrest at different phases of the cell cycle, such as the G1 or G2/M phase, thereby preventing cancer cells from progressing through the division cycle. researchgate.netnih.gov For example, certain novel tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce G1 phase arrest, inhibiting the G1/S transition and subsequent cell proliferation. researchgate.net This arrest is often a prelude to apoptosis. The induction of apoptosis by these derivatives is significant, with studies showing a substantial increase in the apoptotic cell population compared to controls. researchgate.net

The mechanisms underlying this activity often involve the modulation of key regulatory proteins. Research has demonstrated that isoquinoline and quinoline derivatives can upregulate the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53, while downregulating anti-apoptotic proteins such as Bcl-2. researchgate.nettandfonline.comvivantechnologies.com Furthermore, these compounds can trigger the activation of caspases, which are the executive enzymes of apoptosis. researchgate.nettandfonline.com One study on a quinoline derivative, 4-morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ), revealed that it induced G2/M phase arrest and mitochondria-mediated apoptosis in colon adenocarcinoma cells, confirmed by an increase in caspase-3 activity. tandfonline.com

Table 1: Effect of Isoquinoline/Quinoline Derivatives on Cell Cycle and Apoptosis

| Compound Type | Cell Line | Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Tetrahydro-triazolo-isoquinoline Chalcones | Breast Cancer | G1 phase arrest, Apoptosis induction | Not specified | researchgate.net |

| Thiadiazolyl Isoquinoline Chalcones | A549, MCF7, HeLa | Cytotoxicity, Apoptosis induction | 51.3-85.1 μM | nih.gov |

| Pyrimido-selenolo-quinoline (MPSQ) | COLO 205 (Colon) | G2/M phase arrest, Apoptosis induction | 15 μM | tandfonline.com |

Enzyme Inhibition and Receptor Modulation Studies

Beyond inducing apoptosis, isoquinoline derivatives are extensively studied for their ability to inhibit specific enzymes and modulate cellular receptors, which are implicated in a variety of diseases.

Inhibition of Soluble Epoxide Hydrolase (sEH) by Isoquinoline Analogues

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.gov Inhibition of sEH increases the levels of beneficial EETs, making it a therapeutic target for hypertension and inflammation. nih.govnih.gov

Certain naturally occurring quaternary isoquinoline alkaloids have been identified as inhibitors of sEH. nih.govnih.gov Research has shown that compounds such as palmatine, berberine, and jatrorrhizine (B191652) exhibit inhibitory activity against sEH, with IC₅₀ values in the micromolar range. nih.gov These findings suggest that the isoquinoline scaffold is a suitable starting point for developing novel sEH inhibitors. nih.govnih.gov

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH) by Quaternary Isoquinoline Alkaloids

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Palmatine | 29.6 ± 0.5 | nih.govnih.gov |

| Berberine | 33.4 ± 0.8 | nih.govnih.gov |

| Jatrorrhizine | 27.3 ± 0.4 | nih.govnih.gov |

Enzyme kinetic studies have been performed to understand how isoquinoline alkaloids inhibit sEH. These analyses revealed that palmatine, berberine, and jatrorrhizine act as noncompetitive inhibitors. nih.govnih.gov This means they bind to a site on the enzyme that is distinct from the active site where the substrate binds.

The inhibition constants (Ki) for these alkaloids have been determined to be 26.9 μM for palmatine, 46.8 μM for berberine, and 44.5 μM for jatrorrhizine. nih.gov Computational chemistry and molecular simulations have further elucidated the binding mechanism, showing that these inhibitors bind to a pocket on the enzyme different from that of urea-type synthetic inhibitors, which typically bind directly to the active site. nih.gov This distinct binding mode offers an alternative strategy for the design of new sEH inhibitors. nih.gov

Tyrosinase Inhibitory Properties of Isoquinoline Urea (B33335)/Thiourea (B124793) Derivatives

Tyrosinase is a key copper-containing enzyme involved in the production of melanin (B1238610), the pigment responsible for skin color. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics.

A series of novel isoquinoline urea and thiourea derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase. nih.govtandfonline.comresearchgate.net The results showed that all the synthesized compounds displayed inhibitory activity against the enzyme. nih.govtandfonline.com Among them, the thiourea derivatives were particularly effective. The most active compound was identified as 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, which exhibited potent tyrosinase inhibition. nih.govtandfonline.comresearchgate.net

Kinetic analysis using Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor, meaning it competes with the substrate for binding to the active site of the tyrosinase enzyme. nih.govresearchgate.net The inhibition constant (Ki) for this compound was determined to be 119.22 μM. nih.govtandfonline.comresearchgate.net

Table 3: Tyrosinase Inhibition by Isoquinoline Urea/Thiourea Derivatives

| Compound | Type | IC₅₀ (μM) | Ki (μM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)-3-(isoquinolin-5-yl)thiourea | Thiourea | 160.00 | Not specified | Not specified | tandfonline.com |

| 1-(4-fluorophenyl)-3-(isoquinolin-5-yl)thiourea | Thiourea | 131.00 | Not specified | Not specified | tandfonline.com |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Thiourea | 120.70 | 119.22 | Competitive | nih.govtandfonline.comresearchgate.net |

Acetylcholinesterase and Phosphodiesterase-4 Inhibition by Isoquinoline Derivatives

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a key role in the cholinergic system. mdpi.com AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Several isoquinoline alkaloids and their derivatives have been investigated as potential AChE inhibitors. nih.govnih.gov For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and tested for their anti-cholinesterase activities. mdpi.com One of the most potent compounds, 11g, showed an IC₅₀ value of 1.94 μM against AChE and acted as a mixed-type inhibitor. mdpi.com

Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Its inhibition leads to increased cAMP levels, which has anti-inflammatory effects. PDE4 inhibitors are being developed for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. The isoquinoline scaffold has been utilized as a basis for the development of PDE4B inhibitors, highlighting another avenue for the therapeutic application of this chemical class. researchgate.net

Neuropharmacological Potential of Halogenated Isoquinolines

Halogenated isoquinolines, including structures related to this compound, have demonstrated notable effects on the central nervous system, particularly in the context of neurodegenerative diseases.

Mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in cellular energy production. Inhibition of Complex I has been implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. Certain isoquinoline derivatives have been identified as inhibitors of Complex I. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua This inhibitory activity can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death. nih.govmdpi.com The neurotoxicity associated with some isoquinoline compounds is often linked to their ability to disrupt mitochondrial function. While direct studies on this compound are limited, the established role of the isoquinoline core in Complex I inhibition suggests that this compound could exhibit similar properties, warranting further investigation into its neurotoxic potential.

The link between Complex I inhibition and Parkinson's disease has made isoquinoline derivatives valuable tools in neurodegenerative disease research. By studying the effects of these compounds on neuronal cells and animal models, researchers can gain insights into the molecular mechanisms underlying disease progression. The structural features of halogenated isoquinolines, such as the presence and position of bromine and chlorine atoms in this compound, can significantly influence their potency and selectivity as Complex I inhibitors. This makes them interesting candidates for developing models of neurodegeneration and for screening potential neuroprotective agents.

Anti-inflammatory, Antiviral, and Antimalarial Activities of this compound Derivatives

Beyond neuropharmacology, the isoquinoline scaffold is a versatile platform for the development of agents targeting infectious and inflammatory diseases.

Derivatives of isoquinoline have been shown to possess significant anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. For instance, certain isoquinoline derivatives have been found to suppress the expression of inflammatory cytokines and enzymes in response to inflammatory stimuli. nih.gov This activity is often attributed to the inhibition of key signaling pathways involved in the inflammatory response.

The broad-spectrum antiviral activity of isoquinoline alkaloids and their synthetic derivatives has been well-documented. nih.govmdpi.comresearchgate.netmdpi.com These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles. The antiviral potential of the isoquinoline nucleus has been explored against a range of viruses. nih.govmdpi.comresearchgate.net While specific data on this compound is not extensively available, the known antiviral properties of the isoquinoline class suggest that it could serve as a scaffold for the design of novel antiviral agents.

The quinoline and isoquinoline ring systems are fundamental components of many antimalarial drugs. nih.govmdpi.com Analogues of these heterocyclic systems have been extensively investigated for their ability to combat the Plasmodium parasite. The mechanism of action often involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The introduction of halogen atoms, such as bromine and chlorine, into the isoquinoline ring can modulate the compound's physicochemical properties and its interaction with biological targets, potentially enhancing its antimalarial efficacy.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more effective and selective drugs.

Structure-activity relationship (SAR) studies on isoquinoline derivatives have revealed that the nature and position of substituents on the isoquinoline ring play a critical role in determining their biological activity. acs.orgnih.govresearchgate.net For instance, the presence of halogen atoms can significantly influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its binding affinity to target proteins. In the case of this compound, the bromine at position 5 and the chlorine at position 8 are expected to impart specific properties that contribute to its biological profile. Modification of these halogen substituents or the introduction of other functional groups at different positions on the isoquinoline core can lead to analogues with altered potency, selectivity, and pharmacokinetic properties. nih.gov

The insights gained from SAR studies are instrumental in the rational design of new ligands with improved therapeutic potential. nih.govresearchoutreach.orgnih.gov By identifying the key structural features required for a desired biological activity, medicinal chemists can design and synthesize novel analogues of this compound with enhanced efficacy and reduced off-target effects. For example, computational modeling and structure-based design approaches can be employed to predict how modifications to the this compound scaffold will affect its interaction with a specific biological target. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new and improved therapeutic agents based on the isoquinoline framework.

Role of this compound as a Lead Compound or Privileged Scaffold in Drug Design

The isoquinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic pharmaceutical agents. nih.gov This heterocyclic framework's unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a valuable starting point for drug discovery programs. The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline ring system can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, halogenated isoquinolines are considered important intermediates in the synthesis of novel therapeutic agents. google.comresearchgate.net

While the broader class of isoquinolines has been extensively explored, the specific role of this compound as a lead compound or privileged scaffold is less documented in publicly available research. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. A privileged scaffold is a molecular framework which is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of substituents.

The presence of two distinct halogen atoms at the 5 and 8 positions of the isoquinoline core in this compound offers medicinal chemists several avenues for structural modification. The differential reactivity of the bromo and chloro substituents can allow for selective chemical transformations, enabling the introduction of a wide variety of functional groups to explore the structure-activity relationship (SAR) of the resulting derivatives. For instance, the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the chlorine atom can also be targeted for nucleophilic substitution reactions under different conditions.

Although specific examples of drug candidates developed directly from the this compound scaffold are not prominently featured in the scientific literature, its utility as a key synthetic intermediate is acknowledged. google.com For example, related compounds like 5-bromoisoquinoline (B27571) and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. google.comresearchgate.net This suggests that this compound likely serves as a valuable building block for the construction of more complex molecules with potential therapeutic applications.

The exploration of the chemical space around the this compound scaffold could potentially lead to the discovery of novel bioactive molecules. The strategic modification of this scaffold could yield derivatives with a range of pharmacological activities, including but not limited to anticancer, antimicrobial, or neuroprotective effects, which are commonly associated with the broader isoquinoline class. nih.gov However, without specific research data on derivatives of this compound and their corresponding biological activities, its role as a lead compound or a privileged scaffold remains largely theoretical and an area ripe for future investigation.

Due to the lack of specific research data on the biological activities of derivatives of this compound, a data table of such compounds cannot be provided at this time.

Applications in Materials Science and Sensor Technologies

Development of Luminescent Materials and Fluorescent Probes Incorporating 5-Bromo-8-chloroisoquinoline Units

Isoquinoline (B145761) derivatives are recognized for their fluorescent properties, which can be finely tuned through chemical modification. nih.govmdpi.com The rigid, aromatic structure of the isoquinoline core provides a robust framework for creating fluorophores. The incorporation of this compound into larger molecular systems allows for the development of novel luminescent materials. The bromine atom, in particular, offers a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex probes with tailored photophysical properties. mdpi.com

The development of selective and sensitive fluorescent sensors for metal ions is crucial for environmental monitoring and biological research. mdpi.com Quinoline (B57606) and isoquinoline derivatives are excellent candidates for this purpose, as their nitrogen atom can act as a binding site for metal ions, leading to a detectable change in their fluorescence properties. nih.govrsc.org This change can manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity upon ion binding. acs.org

While direct studies on this compound are emerging, related quinoline-based sensors have demonstrated high efficacy. For example, a sensor for Fe³⁺ was developed from a quinoline derivative that showed a detection limit as low as 0.16841 μM. nih.gov Similarly, a copper ion probe based on a quinoline moiety was able to detect Cu²⁺ with a detection limit of 1.03 μM and could be used for real-time monitoring. rsc.org A dual chemosensor based on a spiropyran-isoquinoline dyad could selectively detect Co²⁺ and In³⁺ through distinct colorimetric and fluorescent responses. nih.gov

The design principle involves creating a receptor-fluorophore system where the metal ion coordinates to the heterocyclic nitrogen and potentially other donor atoms, altering the internal charge transfer (ICT) characteristics of the molecule and thus its emission spectrum. The halogen substituents on the this compound ring can further modulate the sensor's selectivity and sensitivity.

Table 1: Performance of Representative Quinoline/Isoquinoline-Based Fluorescent Metal Ion Sensors

| Sensor Base | Target Ion | Detection Limit (μM) | Response Type | Reference |

|---|---|---|---|---|

| Quinoline Derivative | Fe³⁺ | 0.1684 | Fluorescence Quenching | nih.gov |

| Quinoline Moiety | Cu²⁺ | 1.03 | Fluorescence Enhancement | rsc.org |

| Spiropyran-Isoquinoline | Co²⁺ / In³⁺ | Not Specified | Colorimetric & Fluorescent | nih.gov |

| Quinoline-2-thiol Derivative | Various Metals | Not Specified | Fluorescence Quenching | researchgate.net |

Fluorescent probes derived from isoquinolines are valuable tools for biological imaging, allowing for the visualization of cellular structures and the tracking of specific analytes within living systems. mdpi.comnih.gov The biocompatibility and cell permeability of certain quinoline derivatives make them suitable for in-vitro and in-vivo imaging. nih.gov The ability of these compounds to sense changes in their microenvironment, such as metal ion concentration or pH, is particularly useful for studying cellular processes and disease states. mdpi.commdpi.comnih.gov The development of isoquinoline-based probes with long-wavelength emission is an area of active research, as it allows for deeper tissue penetration and reduced background fluorescence. nih.gov The this compound scaffold serves as a promising starting point for creating such advanced imaging agents.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The modular nature of MOFs allows for the precise design of materials with exceptionally high porosity and tunable properties for applications in gas storage, separation, and catalysis. researchgate.netmit.edu The choice of the organic linker is critical in defining the final structure and function of the MOF. nih.gov

While the direct use of this compound as a primary linker in a reported MOF is not yet documented, its structural features make it a highly attractive candidate. The nitrogen atom of the isoquinoline ring is a classic coordination site for metal ions, and similar ligands like isoquinoline-5-carboxylate have been successfully used to construct 2D coordination polymers. polimi.it

The functionalization of organic linkers is a key strategy for tailoring MOF properties. nih.gov The incorporation of halogen atoms (F, Cl, Br, I) into MOF linkers is known to introduce unique electronic and chemical characteristics. alfa-chemistry.com Halogenated ligands can enhance the stability of the framework and modify its interaction with guest molecules. alfa-chemistry.comrsc.org

For this compound, the nitrogen atom provides a primary binding site, while the chloro and bromo substituents can serve several roles:

Modulating Pore Environment: The electronegativity and polarizability of the halogens can alter the surface properties of the MOF pores, influencing the adsorption selectivity for different gases. alfa-chemistry.com

Post-Synthetic Modification: The bromine atom can act as a site for post-synthetic modification, allowing for the introduction of further functionalities into the MOF after its initial construction.

Studies on other halogenated MOFs have shown that these modifications can improve gas uptake properties and create active sites for catalysis. rsc.orgnih.govresearchgate.netacs.org

The high surface area and tunable pore sizes of MOFs make them exceptional materials for gas storage and catalysis. researchgate.netwiley.comosti.gov MOFs are being extensively studied for storing fuels like hydrogen (H₂) and methane (B114726) (CH₄), as well as for capturing carbon dioxide (CO₂). osti.gov

A MOF constructed with a this compound-based linker could exhibit enhanced performance in these areas. The polar C-X bonds (where X is Cl or Br) within the pores could create stronger interactions with polarizable molecules like CO₂, potentially leading to higher uptake and selectivity. alfa-chemistry.com In catalysis, the halogen atoms and the metal nodes of the MOF can act as cooperative Lewis acid sites, creating unique catalytic pockets for organic transformations. alfa-chemistry.comrsc.org

Table 2: Potential Applications of MOFs and the Role of Halogenated Linkers

| Application Area | General MOF Property | Potential Advantage of Halogenated Linkers | Reference |

|---|---|---|---|

| Gas Storage | High Porosity, Large Surface Area | Enhanced affinity and selectivity for specific gases (e.g., CO₂) due to polar interactions. | alfa-chemistry.comosti.gov |

| Gas Separation | Tunable Pore Size, Selective Adsorption | Improved separation of gas mixtures based on differential interactions with the functionalized pore walls. | researchgate.netmit.edu |

| Heterogeneous Catalysis | Accessible Metal Sites, Defined Pores | Creation of specific active sites; enhanced stability and catalytic activity. | researchgate.netrsc.orgwiley.com |

Electrochemical Sensor Development Using this compound Derivatives

Electrochemical sensors offer a highly sensitive and often portable method for detecting a wide range of analytes. Quinoline-based compounds have been utilized as photochemical sensors capable of detecting pH changes, specific amino acids, and even gases like CO₂ through dual-channel detection. rsc.org Extending this capability to halogenated isoquinolines is a promising research direction.

Recent work has shown that engineering MOFs with halogenated ligands can produce high-performance electrochemical sensors. For instance, a series of nickel-MOFs built with tetra-halogenated ligands were used for glucose sensing. rsc.org The halogen atoms were found to improve the stability of the MOF and enhance the reaction thermodynamics through hydrogen bonding with the glucose molecule, leading to high sensitivity and a low detection limit. rsc.org This demonstrates that incorporating a molecule like this compound into an electrochemical platform, either as a discrete molecule or as part of a larger framework, could leverage the electronic effects of the halogens to create highly effective sensors.

Corrosion Inhibition Properties of Isoquinoline-based Compounds

Corrosion is a major concern in many industries, leading to significant economic losses. The use of organic corrosion inhibitors is a practical and cost-effective method to protect metals from degradation. nih.gov Quinoline and its derivatives are well-known corrosion inhibitors due to the presence of the nitrogen heteroatom and the π-electron system, which facilitate their adsorption onto metal surfaces. capes.gov.br

Isoquinoline compounds, being isomers of quinoline, share these fundamental properties. They act as effective corrosion inhibitors by forming a protective film on the metal surface, which blocks the electrochemical reactions responsible for corrosion. nih.govcapes.gov.br The efficiency of these inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive environment. nih.govresearchgate.net

Research on quinoline derivatives has shown that their inhibition efficiency increases with concentration but tends to decrease at higher temperatures. researchgate.netcapes.gov.br The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.net The presence of substituent groups on the quinoline or isoquinoline ring can significantly impact their performance as corrosion inhibitors. capes.gov.br

For example, studies on quinoline, quinaldine, and quinaldic acid as corrosion inhibitors for mild steel in hydrochloric acid have demonstrated that the inhibition efficiency follows the order: Quinaldic acid > Quinaldine > Quinoline. researchgate.net This highlights the role of molecular structure in determining the effectiveness of the inhibitor.

Table 2: Inhibition Efficiency of Quinoline Derivatives for Mild Steel in 0.5 M HCl researchgate.net

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) at 30°C |

|---|---|---|

| Quinoline (QL) | 0.005 | 65.2 |

| Quinaldine (QLD) | 0.005 | 78.5 |

The halogen atoms in this compound are expected to enhance its adsorption on metal surfaces through their lone pairs of electrons, thereby improving its corrosion inhibition properties. The high electron density of the isoquinoline ring system, combined with the presence of electronegative halogen atoms, makes this compound a promising candidate for use as a corrosion inhibitor in various industrial applications.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 8 Chloroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational data for the structural confirmation of 5-Bromo-8-chloroisoquinoline. The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) core. The chemical shift (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the nitrogen atom in the ring. Similarly, the ¹³C NMR spectrum would display a unique resonance for each of the nine carbon atoms in the molecule, with the carbons bonded to the halogens and nitrogen showing characteristic downfield shifts.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 | --- |

| H-3 | --- |

| H-4 | --- |

| H-6 | --- |

| H-7 | --- |

(No experimental data found in literature)

Interactive Data Table: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | --- |

| C-3 | --- |

| C-4 | --- |

| C-4a | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-8 | --- |

| C-8a | --- |

(No experimental data found in literature)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between quaternary carbons and nearby protons, thus piecing together the entire molecular framework.

A comprehensive search has not yielded any published COSY, HSQC, or HMBC data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₅BrClN), HRMS would be expected to show a molecular ion peak with a very specific mass-to-charge ratio (m/z). nih.gov The presence of both bromine and chlorine, each with characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion, providing further confirmation of the compound's identity and purity.